molecular formula C19H13N3OS B11094922 (2Z)-2-[(2-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[(2-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11094922
M. Wt: 331.4 g/mol
InChI Key: NOHRKBLCQBXWRV-YVLHZVERSA-N
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Description

2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex heterocyclic compound that features an indole moiety, a thiazole ring, and a benzimidazole structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The thiazole and benzimidazole rings are then constructed through cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is unique due to its combination of three different heterocyclic systems, which imparts a diverse range of chemical and biological properties.

Properties

Molecular Formula

C19H13N3OS

Molecular Weight

331.4 g/mol

IUPAC Name

(2Z)-2-[(2-methyl-1H-indol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H13N3OS/c1-11-13(12-6-2-3-7-14(12)20-11)10-17-18(23)22-16-9-5-4-8-15(16)21-19(22)24-17/h2-10,20H,1H3/b17-10-

InChI Key

NOHRKBLCQBXWRV-YVLHZVERSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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